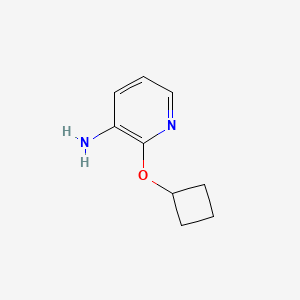

![molecular formula C18H30N2O2 B1399078 N-[5-[(2-フェニルエチル)アミノ]ペンチル]カルバミン酸 1,1-ジメチルエチルエステル CAS No. 1402612-60-5](/img/structure/B1399078.png)

N-[5-[(2-フェニルエチル)アミノ]ペンチル]カルバミン酸 1,1-ジメチルエチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

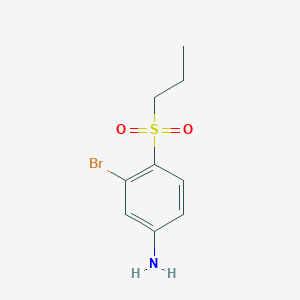

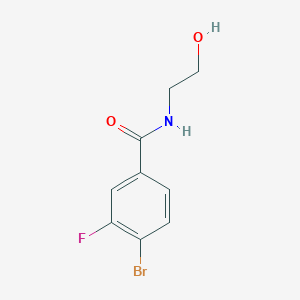

CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester is a useful research compound. Its molecular formula is C18H30N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学教育

最後に、化学の様々な分野における関連性から、この化合物は化学教育において貴重なツールとなります。実験室環境において、様々な合成技術や分析方法を実証するために使用できます。

上記で述べた各用途は、カルバメートの一般的な特性と機能に基づいています。問題となっている特定の化合物、tert-ブチル N-[5-(2-フェニルエチルアミノ)ペンチル]カルバメートは、他のカルバメートとの構造的類似性から、これらの潜在的な用途を共有しています。 しかし、具体的な研究用途は、さらなる経験的調査や実験に依存することになります .

作用機序

Target of action

Carbamic acids and their esters are a broad class of compounds that can have various targets depending on their specific structures. For example, some carbamate pesticides act as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system .

Mode of action

Carbamates typically act through the formation of a covalent bond with their target. For instance, in the case of acetylcholinesterase inhibition, the carbamate forms a bond with a serine residue in the enzyme’s active site, preventing it from breaking down acetylcholine .

Biochemical pathways

The exact pathways affected would depend on the specific targets of the compound. If we consider the example of acetylcholinesterase inhibition, the accumulation of acetylcholine in synapses would lead to overstimulation of cholinergic neurons .

Pharmacokinetics

Carbamates are typically well absorbed by all routes of exposure (oral, dermal, inhalation). They are widely distributed in the body and are primarily metabolized by hydrolysis, which can occur spontaneously or be catalyzed by various esterases. The resulting phenols are usually conjugated with glucuronic acid or sulfate and excreted in the urine .

Result of action

The effects at the molecular and cellular level would depend on the specific targets of the compound. In the case of acetylcholinesterase inhibitors, the overstimulation of cholinergic neurons can lead to a range of symptoms, from salivation and lacrimation to convulsions and respiratory failure .

Action environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For example, certain carbamates are known to be more stable and thus more toxic in alkaline conditions. Temperature, humidity, and the presence of other chemicals can also affect the behavior of these compounds .

特性

IUPAC Name |

tert-butyl N-[5-(2-phenylethylamino)pentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-18(2,3)22-17(21)20-14-9-5-8-13-19-15-12-16-10-6-4-7-11-16/h4,6-7,10-11,19H,5,8-9,12-15H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDFZJKVKQFDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCNCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

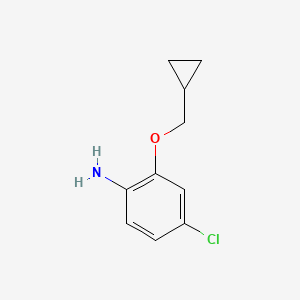

![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)

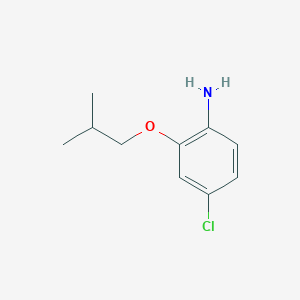

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)

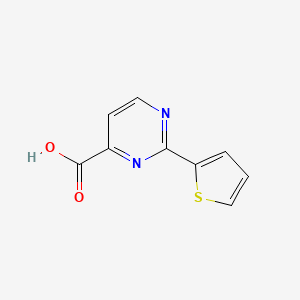

![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)

![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)